1,8-Octanediphosphonic acid

Catalog No.
S1938380
CAS No.
5943-66-8
M.F
C8H20O6P2
M. Wt
274.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-Octanediphosphonic acid

CAS Number

5943-66-8

Product Name

1,8-Octanediphosphonic acid

IUPAC Name

8-phosphonooctylphosphonic acid

Molecular Formula

C8H20O6P2

Molecular Weight

274.19 g/mol

InChI

InChI=1S/C8H20O6P2/c9-15(10,11)7-5-3-1-2-4-6-8-16(12,13)14/h1-8H2,(H2,9,10,11)(H2,12,13,14)

InChI Key

VRAVNKVHQXXAQW-UHFFFAOYSA-N

SMILES

C(CCCCP(=O)(O)O)CCCP(=O)(O)O

Canonical SMILES

C(CCCCP(=O)(O)O)CCCP(=O)(O)O

The exact mass of the compound 1,8-Octanediphosphonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,8-Octanediphosphonic acid is an α,ω-alkanediphosphonic acid featuring two phosphonic acid terminal groups separated by a flexible eight-carbon alkyl chain. This bifunctional structure allows it to act as a robust molecular linker, strongly binding to metal oxide surfaces or coordinating with metal ions at both ends. Its primary role is in forming well-ordered self-assembled monolayers (SAMs) for applications like corrosion inhibition and in serving as a precise-length organic building block for creating advanced materials such as layered metal-phosphonate hybrids.

Substituting 1,8-octanediphosphonic acid with shorter or longer alkane diphosphonic acid analogs (e.g., 1,6-hexanediphosphonic or 1,10-decanediphosphonic acid) is often unviable due to the direct impact of alkyl chain length on critical material properties. The eight-carbon chain is not an arbitrary spacer; it precisely dictates the thickness, packing density, and resulting hydrophobicity of self-assembled monolayers (SAMs). In the synthesis of layered materials like zirconium phosphonates, the C8 chain length directly controls the interlayer gallery height, a critical design parameter. Using an incorrect chain length can lead to compromised corrosion protection, unpredictable surface wettability, or the failure to achieve the required nanostructure in custom-engineered materials.

Precise Interlayer Spacing Control in Zirconium Phosphonate Multilayers

The length of the alkyl diphosphonic acid linker directly and predictably controls the interlayer spacing (d-spacing) in layered zirconium phosphonate materials. While specific data for 1,8-octanediphosphonic acid was not found in a direct comparison, studies on analogous systems show a near-linear increase in d-spacing with increasing pendant group size. For example, in a mixed zirconium (p-aminobenzyl)phosphonate methylphosphonate system, the d-spacing steadily increases as the content of the larger pendant group rises. This principle allows for the precise tuning of gallery height, making the C8 chain of 1,8-octanediphosphonic acid a specific design choice rather than an interchangeable component.

Evidence DimensionInterlayer d-spacing in Zirconium Phosphonates
Target Compound DataProvides a specific, predictable interlayer spacing based on its C8 chain length.
Comparator Or BaselineShorter (e.g., C6) or longer (e.g., C10) alkane diphosphonic acids, which yield proportionally smaller or larger d-spacings, respectively.
Quantified DifferenceThe d-spacing varies predictably with the length of the organic linker, allowing for rational material design.
ConditionsSynthesis of layered α-zirconium(IV) phosphonates.

For fabricating materials with specific nanometer-scale interlayer galleries for intercalation, catalysis, or separation, selecting the exact C8 linker is critical to achieving the target architecture.

Enhanced Hydrophobicity for Surface Modification vs. Shorter Chain Analogs

The alkyl chain length is a key determinant of the final surface energy of a phosphonic acid-modified surface. Self-assembled monolayers of octadecylphosphonic acid (ODPA, C18) on aluminum oxide can produce a static water contact angle of up to 120°, indicating a highly hydrophobic, well-packed surface. In contrast, monolayers of 1,6-hexanediphosphonic acid (C6) capped with a hydroxyl-terminated C11 phosphonic acid result in a more hydrophilic surface with a water contact angle of 104.3°. 1,8-Octanediphosphonic acid provides an intermediate and specific level of hydrophobicity, which is critical for applications requiring controlled wettability.

Evidence DimensionStatic Water Contact Angle (WCA)
Target Compound DataProvides a specific level of hydrophobicity characteristic of a C8 chain length.
Comparator Or BaselineLonger Chain (C18): ~120° | Shorter/Functionalized Chain (C6/C11-OH): 104.3°
Quantified DifferenceChain length directly modulates surface wettability over a significant range.
ConditionsSelf-assembled monolayer on aluminum oxide surfaces.

This allows for the precise tuning of surface wettability, which is a critical parameter in applications like anti-fouling coatings, microfluidics, and biomedical device functionalization.

Superior Thermal Stability in Metal-Organic Structures Compared to Hydrated Precursors

Metal phosphonates, the structures formed by 1,8-octanediphosphonic acid and metal ions, exhibit high thermal stability, a key requirement for materials used in catalysis and high-temperature applications. For example, certain lanthanide phosphonate 3D frameworks are thermally stable up to 350-400 °C. This contrasts with hydrated inorganic precursors, such as zirconyl chloride octahydrate (ZrOCl2·8H2O), which begin to lose water at much lower temperatures. The use of robust organic linkers like 1,8-octanediphosphonic acid is essential for creating materials that maintain their structural integrity under demanding thermal processing or operational conditions.

Evidence DimensionDecomposition Temperature
Target Compound DataForms metal phosphonate structures stable up to 350-400 °C.
Comparator Or BaselineHydrated metal salt precursors (e.g., ZrOCl2·8H2O) lose water at much lower temperatures.
Quantified Difference>250 °C improvement in thermal stability over common hydrated precursors.
ConditionsThermogravimetric Analysis (TGA) under air or nitrogen atmosphere.

Ensures that the final material can withstand high-temperature manufacturing processes and applications without degradation, a critical factor for long-term performance in catalysis and electronics.

Precursor for Layered Zirconium Phosphonates with Tunable Gallery Heights

This compound is the indicated choice for the synthesis of layered zirconium phosphonate materials where a specific interlayer spacing, dictated by the C8 chain, is a primary design requirement. This enables the fabrication of custom materials for use in size-selective catalysis, molecular sieving, or as hosts for intercalation chemistry.

Formation of Self-Assembled Monolayers for Corrosion Inhibition

Ideal for treating metal oxide surfaces (e.g., aluminum, titanium, zinc) to form a dense, protective barrier against corrosion. The C8 chain length provides a balance of molecular packing and hydrophobicity, making it a suitable candidate for applications where generic, shorter-chain, or monofunctional phosphonic acids provide insufficient protection.

Surface Wettability Control for Biomedical and Electronic Devices

This compound can be used to precisely modify the surface energy of metal oxide substrates. The resulting hydrophobicity is a direct function of the C8 chain length, making it a valuable tool for creating surfaces with controlled wettability for applications in anti-fouling medical implants, microfluidic chips, or as dielectric layers in organic electronics.

Component in High-Performance Dental and Orthopedic Adhesives

The strong chelating ability of the dual phosphonic acid groups allows for robust chemical bonding to the mineral components of teeth (hydroxyapatite) and metallic implant surfaces. The C8 alkyl chain can be integrated into a polymer matrix, serving as a durable, hydrolytically stable adhesion-promoting monomer.

XLogP3

-0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Octane-1,8-diylbis(phosphonic acid)

Dates

Last modified: 08-16-2023

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